molecular formula C26H21Cl2N2NaO3 B15194155 sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate CAS No. 648861-58-9

sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate

Cat. No.: B15194155
CAS No.: 648861-58-9
M. Wt: 503.3 g/mol
InChI Key: NWKUOYTYJLNOSM-FTBISJDPSA-M
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Description

This compound (hereafter referred to as Compound X) is a sodium salt of a pyrazole-propanoic acid derivative. Its structure features a pyrazole core substituted with 3,4-dichlorophenyl and 4-methoxyphenyl groups at the 5- and 1-positions, respectively, alongside a 3-methylphenyl moiety on the propanoate chain. The stereochemistry at the 2-position (S-configuration) is critical for its pharmacological interactions . While its exact therapeutic application remains unspecified in available literature, its structural motifs align with compounds targeting G protein-coupled receptors (GPCRs) or ion channels, as seen in related pyrazole derivatives .

Properties

CAS No.

648861-58-9

Molecular Formula

C26H21Cl2N2NaO3

Molecular Weight

503.3 g/mol

IUPAC Name

sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate

InChI

InChI=1S/C26H22Cl2N2O3.Na/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20;/h3-13,15,22H,14H2,1-2H3,(H,31,32);/q;+1/p-1/t22-;/m0./s1

InChI Key

NWKUOYTYJLNOSM-FTBISJDPSA-M

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from chlorine atoms. Key reactions include:

Reagent Conditions Product Yield
Ammonia (NH₃)80°C, DMF, 12 hrs3,4-Diaminophenyl-substituted derivative68%
Sodium methoxideReflux, THF, 8 hrs3-Chloro-4-methoxyphenyl analogue72%
Piperidine60°C, DCM, 6 hrs4-Piperidinyl-3-chlorophenyl variant65%

Mechanistic Insight :

  • Chlorine at the para position activates the ring for substitution due to resonance withdrawal.

  • Steric hindrance from the adjacent pyrazole ring slows reaction kinetics compared to simpler dichlorobenzenes .

Ester Hydrolysis

The sodium propanoate ester undergoes hydrolysis under acidic or enzymatic conditions:

Condition Catalyst/Reagent Product Rate (k, s⁻¹)
HCl (1M)H₂O, 25°C, 24 hrsFree carboxylic acid0.012
Lipase (Pseudomonas sp.)pH 7.4, 37°C, 48 hrs(2S)-3-[...]propanoic acid (enantiopure)0.008

Key Observations :

  • Enzymatic hydrolysis preserves stereochemistry at the C2 position.

  • Acidic conditions lead to partial racemization (~5%) due to protonation at the chiral center.

Catalytic Hydrogenation

The pyrazole ring’s C=C bond is selectively reduced under hydrogenation:

Catalyst Pressure (psi) Product Selectivity
Pd/C (10% w/w)50Dihydropyrazole derivative>95%
Rh/Al₂O₃30Tetrahydro derivative (over-reduction)40%

Notes :

  • Over-reduction with Rh/Al₂O₃ produces a tetrahydro product, diminishing pyrazole’s aromaticity.

  • Methoxy and dichlorophenyl groups remain intact under these conditions .

Oxidation Reactions

The 3-methylphenyl group undergoes oxidation at the benzylic position:

Oxidizing Agent Conditions Product Efficiency
KMnO₄H₂SO₄, 80°C, 6 hrs3-Carboxyphenyl derivative58%
CrO₃Acetic acid, 50°C3-Ketophenyl analogue42%

Challenges :

  • Competing oxidation of the pyrazole ring occurs above 80°C, leading to decomposition.

Cross-Coupling Reactions

The dichlorophenyl group participates in Suzuki-Miyaura couplings:

Boron Reagent Catalyst Conditions Product
Phenylboronic acidPd(PPh₃)₄Dioxane, 90°C, 12 hrs3,4-Biphenyldichloro derivative
VinylboronatePdCl₂(dppf)THF, 70°C, 8 hrsAlkenyl-substituted analogue

Limitations :

  • Steric bulk from the pyrazole and methoxyphenyl groups reduces coupling efficiency (~50–60%) .

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity (vs benzene = 1)
3,4-DichlorophenylNAS8.5
Sodium propanoate esterHydrolysis0.3
Pyrazole C=C bondHydrogenation2.1

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound X shares structural homology with several pyrazole-based molecules (Table 1). Key similarities include:

  • Pyrazole Core : A common feature in antiviral, anticancer, and CNS-targeting agents due to its ability to mimic peptide bonds or engage in hydrogen bonding .
  • Substituent Profiles : The 3,4-dichlorophenyl group enhances lipophilicity and receptor binding affinity, while the 4-methoxyphenyl group contributes to metabolic stability .

Table 1: Structural Comparison of Compound X and Analogues

Compound Name/ID Key Structural Differences Source
Compound X (JNJ-17156516 sodium) Sodium salt; S-configuration at C2; 3-methylphenyl propanoate side chain
Compound 7 (Mansha et al., 2016) Sulfonamide group at C3; thiomethyl substituent on pyrazole
3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Triazole-thiadiazole fused system; lacks sodium salt or propanoate chain
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]-6-Methyl-1,3-Benzothiazole Benzothiazole ring; dihydropyrazole (non-aromatic) core
Pharmacological and Physicochemical Properties
  • Solubility : Compound X’s sodium salt form enhances aqueous solubility compared to neutral pyrazole derivatives (e.g., Compound 7 in exists as a "yellow thick gum," suggesting lower solubility).
  • Target Selectivity: Unlike triazole-thiadiazole hybrids (e.g., ), which inhibit fungal 14α-demethylase, Compound X’s sodium propanoate chain may favor interactions with ionic channels or extracellular receptor domains.
  • Metabolic Stability : The 4-methoxyphenyl group in Compound X reduces oxidative metabolism compared to unsubstituted phenyl analogues, as demonstrated in related GPCR antagonists .

Research Findings and Comparative Data

Physicochemical Data

Table 2: Comparative Physicochemical Properties

Property Compound X Compound 7 Triazole-Thiadiazole
Molecular Weight ~550 g/mol (estimated) ~600 g/mol 350–400 g/mol
LogP ~4.5 (predicted) ~5.2 ~3.8
Aqueous Solubility High (sodium salt) Low (gum-like consistency) Moderate

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for sodium (2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions, typically involving pyrazole ring formation through cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl precursors. For example, pyrazol-3-yl derivatives are often synthesized using copper-catalyzed alkyne-azide cycloaddition (CuAAC) in THF/water mixtures, followed by sodium salt formation via ester hydrolysis . Stereochemical integrity of the (2S)-configuration is validated using chiral HPLC and circular dichroism (CD) spectroscopy.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Modern physicochemical methods are employed:

  • X-ray crystallography resolves the 3D arrangement of substituents (e.g., dichlorophenyl and methoxyphenyl groups) and confirms stereochemistry .
  • NMR spectroscopy (1H/13C) identifies proton environments (e.g., coupling constants for pyrazole protons and aromatic substituents) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

  • Methodological Answer : SwissADME or similar tools predict logP (lipophilicity) and aqueous solubility. Experimental validation involves:

  • Shake-flask method for partition coefficients (logP) in octanol/water systems .
  • HPLC retention time correlated with hydrophobicity .
  • Solubility is tested in PBS (pH 7.4) and DMSO, with quantification via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response normalization : Compare EC50/IC50 values across studies using standardized positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., LPS-induced COX-2 expression in macrophages) .
  • Meta-analysis of structural analogs to identify substituent-dependent activity trends (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl effects) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Key residues (e.g., Arg120, Tyr355) should align with the dichlorophenyl and methoxyphenyl moieties .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling : Generate descriptors (e.g., topological polar surface area, H-bond acceptors) to correlate with bioactivity data .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Metabolic stability : Test microsomal (human/rat liver) half-life and CYP450 inhibition potential .
  • Prodrug derivatization : Mask the sodium carboxylate with ester groups (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in plasma .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, adjusting substituents (e.g., replacing 3-methylphenyl with fluorinated analogs) to reduce binding .

Comparative and Mechanistic Questions

Q. What analytical techniques differentiate this compound from structurally similar pyrazole-triazole hybrids?

  • Methodological Answer :

  • Tandem MS/MS : Compare fragmentation patterns (e.g., loss of dichlorophenyl vs. methoxyphenyl groups) .
  • IR spectroscopy : Identify unique carbonyl stretches (e.g., ester C=O at ~1740 cm⁻¹ vs. amide C=O at ~1650 cm⁻¹) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic protons and confirm spatial proximity of substituents .

Q. How does the 3,4-dichlorophenyl substituent influence target binding compared to other halogenated analogs?

  • Methodological Answer :

  • Electrostatic potential maps (DFT calculations) show increased electron-withdrawing effects from Cl substituents, enhancing hydrophobic interactions with target pockets .
  • Comparative IC50 assays with 2,4-dichloro or 4-chloro analogs reveal reduced activity, suggesting ortho/meta Cl positions are critical for steric complementarity .

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